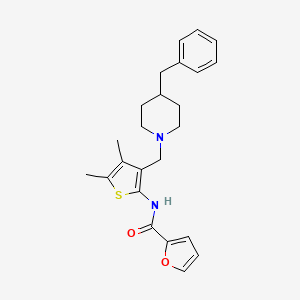

![molecular formula C16H16N6O3S2 B2441634 N-(5-(2-((5-méthyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoéthyl)-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428380-12-4](/img/structure/B2441634.png)

N-(5-(2-((5-méthyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoéthyl)-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

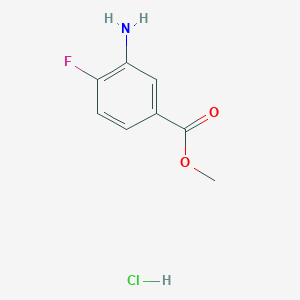

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3S2 and its molecular weight is 404.46. The purity is usually 95%.

The exact mass of the compound N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antimicrobienne

La structure unique du composé suggère des propriétés antimicrobiennes potentielles. Les chercheurs ont étudié ses effets contre les bactéries, les champignons et autres agents pathogènes. Des études préliminaires indiquent qu'il peut présenter des activités antibactériennes et antifongiques, ce qui en fait un candidat prometteur pour le développement de médicaments dans le traitement des maladies infectieuses .

Potentiel Anticancéreux

Compte tenu de l'intérêt croissant pour les agents anticancéreux novateurs, ce composé a également été évalué pour son potentiel en thérapie anticancéreuse. Les chercheurs ont synthétisé des dérivés avec des modifications du groupe phényle, comme son remplacement par un cycle furane ou thiophène. Ces modifications ont conduit à une activité anticancéreuse in vitro accrue, comparable à celle de médicaments standards comme l'Adriamycine .

Autres Activités Biologiques

Les dérivés de l'imidazole ont été associés à diverses autres activités, notamment des effets antipyrétiques, antiallergiques et antitumoraux. Les chercheurs pourraient explorer davantage ces aspects.

En résumé, «N-(5-(2-((5-méthyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoéthyl)-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide» est prometteur dans plusieurs domaines. Ses applications diverses justifient la poursuite des recherches, et des études supplémentaires pourraient révéler des utilisations thérapeutiques supplémentaires . Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser ! 😊

Mécanisme D'action

Target of Action

It is known thatthiadiazole derivatives have been widely studied in medicinal chemistry due to their ability to interact strongly with biological targets . They exert a broad spectrum of biological activities, including anticancer effects .

Mode of Action

Themesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various biological effects, depending on the specific targets involved.

Biochemical Pathways

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Due to themesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could potentially influence their bioavailability.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, including anticancer effects . These effects are likely the result of the compound’s interaction with its biological targets.

Propriétés

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S2/c1-9-20-21-16(26-9)18-13(23)7-22-4-2-11-12(6-22)27-15(17-11)19-14(24)10-3-5-25-8-10/h3,5,8H,2,4,6-7H2,1H3,(H,17,19,24)(H,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHIKJGBPVJLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2441553.png)

![(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2441555.png)

![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2441564.png)

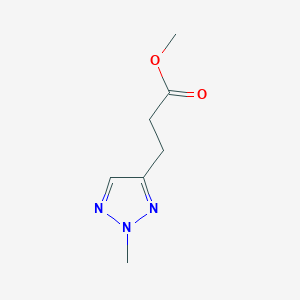

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2441566.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2441569.png)

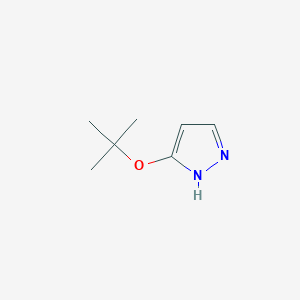

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2441573.png)